molecular formula C9H12FNO2 B1323202 3-Fluoro-4-(2-methoxyethoxy)aniline CAS No. 221199-26-4

3-Fluoro-4-(2-methoxyethoxy)aniline

Cat. No.: B1323202
CAS No.: 221199-26-4
M. Wt: 185.2 g/mol
InChI Key: GOQSFGSVUBLEDE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H12FNO2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the third position and a 2-methoxyethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-methoxyethoxy)aniline typically involves the following steps:

    Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the fourth position.

    Reduction: The nitro group is then reduced to an amino group, forming 3-fluoro-4-aminophenol.

    Etherification: The amino group is protected, and the hydroxyl group is etherified with 2-methoxyethanol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Fluoro-4-(2-methoxyethoxy)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Research: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methoxyethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the 2-methoxyethoxy group can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroaniline: Lacks the 2-methoxyethoxy group, making it less soluble and potentially less bioavailable.

    4-(2-Methoxyethoxy)aniline: Lacks the fluorine atom, which may reduce its binding affinity and selectivity in medicinal applications.

    3-Fluoro-4-methoxyaniline: Similar structure but with a methoxy group instead of a 2-methoxyethoxy group, affecting its solubility and reactivity.

Uniqueness

3-Fluoro-4-(2-methoxyethoxy)aniline is unique due to the presence of both the fluorine atom and the 2-methoxyethoxy group. This combination enhances its chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQSFGSVUBLEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634510
Record name 3-Fluoro-4-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221199-26-4
Record name 3-Fluoro-4-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-(2-methoxyethoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a procedure analogous to Example 125, 250 mg of the title compound was prepared from 2-fluoro-1-{[2-(methyloxy)ethyl]oxy}-4-nitrobenzene as brown oil. 1H NMR (CDCl3, 400 MHz) δ 3.40 (s, 3H), 3.51 (brs, 2H), 3.67 (d, 2H, J=4.7 Hz), 4.06 (t, 2H, J=4.7 Hz), 6.32 (d, 1H, J=8.6 Hz), 6.41 (dd, 1H, J=12.6 and 2.8 Hz), and 6.8 (t, 1H, J=9.0 Hz).
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250 mg
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Synthesis routes and methods III

Procedure details

A mixture of 2-fluoro-1-(2-methoxyethoxy)-4-nitrobenzene (12.0 g , 55.7 mmol), iron powder (10.3 g, 180 mmol) and ammonium chloride (14.5 g , 270 mmol) in 170 mL of ethanol and 50 mL of water is heated at reflux for 1.5 hours then filtered hot through a pad of Diatomaceous earth, washing with ethanol. The filtrate is cooled to room temperature and the precipitated solids are removed by filtration. The filtrate is concentrated to a small volume and partitioned between ethyl acetate and water. The organic layer is dried over magnesium sulfate, filtered and concentrated in vacuo to provide 9.45 g of 3-fluoro-4-(2-methoxyethoxy)aniline as a brown liquid.
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12 g
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14.5 g
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170 mL
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50 mL
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10.3 g
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Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-fluoro-1-(2-methoxyethoxy)-4-nitrobenzene (2.5 g, 11.62 mmol, 1.0 eq.) in ethanol (20 mL) was added 10% Pd/C (500 mg) and stirred in hydrogen gas atmosphere for 16 h at RT. The catalyst was filtered over a celite pad and the filtrate was concentrated to get 3-fluoro-4-(2-methoxyethoxy)aniline (2.0 g, 93.9%; TLC system: EtOAc/PE (3:7), Rf: 0.3).
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2.5 g
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500 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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